Indium oxide - 12672-71-8

Indium oxide

Catalog Number: EVT-3555264
CAS Number: 12672-71-8
Molecular Formula: In2O3
Molecular Weight: 277.63 g/mol
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Product Introduction

Source and Classification

Indium oxide is primarily sourced from indium, a rare metal obtained as a byproduct of zinc refining. The compound is classified as a metal oxide and can exist in different forms, including cubic and rhombohedral structures. Its properties can vary significantly depending on the method of synthesis and the presence of dopants.

Synthesis Analysis

Indium oxide can be synthesized through several methods, each affecting the properties of the resulting nanoparticles:

  1. Sol-Gel Method: This involves the transition of a solution into a solid gel phase. For instance, indium (III) nitrate and polyvinylpyrrolidone are commonly used precursors. The process typically includes:
    • Dissolving polyvinylpyrrolidone in water.
    • Adding indium (III) nitrate to form a gel.
    • Calcining the gel at varying temperatures to produce nanoparticles .
  2. Chemical Vapor Deposition: A technique where gaseous reactants form a solid material on a substrate. This method allows for precise control over the thickness and morphology of the indium oxide films .
  3. Electrodeposition: Involves applying an electric current to reduce indium ions from a solution onto a substrate, forming indium oxide .
  4. Hydrothermal Synthesis: This method utilizes high-pressure water to facilitate chemical reactions at elevated temperatures, leading to the formation of crystalline structures .
  5. Electrospinning: A newer technique where a polymer solution is electrospun into fibers that are subsequently calcined to form nanofibers of indium oxide .
Molecular Structure Analysis

Indium oxide primarily crystallizes in a cubic structure (cubic bixbyite) with space group Ia3Ia\overline{3}. The lattice parameter for cubic indium oxide is approximately 10.1 Å. The molecular structure consists of indium ions coordinated with oxygen ions, where each indium ion is surrounded by six oxygen ions in an octahedral arrangement.

Structural Data

  • Molecular Formula: In2O3\text{In}_2\text{O}_3
  • Molar Mass: 277.64 g/mol
  • Density: Approximately 7.18 g/cm³
  • Band Gap: Approximately 3.5 eV
Chemical Reactions Analysis

Indium oxide participates in various chemical reactions, particularly as an oxidizing agent or in catalytic processes:

  1. Formation Reaction:
    2In+32O2In2O32\text{In}+\frac{3}{2}\text{O}_2\rightarrow \text{In}_2\text{O}_3
    This reaction occurs during the combustion of indium metal in oxygen.
  2. Reduction Reaction:
    Indium oxide can be reduced to metallic indium using hydrogen:
    In2O3+3H22In+3H2O\text{In}_2\text{O}_3+3\text{H}_2\rightarrow 2\text{In}+3\text{H}_2\text{O}

These reactions highlight the compound's versatility in various chemical processes.

Mechanism of Action

The mechanism of action for indium oxide in applications such as gas sensing involves its interaction with target gases (e.g., carbon dioxide or ammonia). When exposed to these gases, changes occur in the electrical conductivity of indium oxide due to surface adsorption phenomena:

  1. Adsorption: Gas molecules adhere to the surface of indium oxide.
  2. Charge Transfer: The interaction alters the electron density at the surface.
  3. Conductivity Change: This results in measurable changes in conductivity, which can be correlated to gas concentration.

Data from studies indicate that modifications such as doping with tin can enhance sensitivity and selectivity towards specific gases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Melting Point: Approximately 1900 °C.
  • Solubility: Insoluble in water but soluble in acids.

Chemical Properties

  • Indium oxide exhibits n-type semiconductor behavior when doped with elements like tin or zinc.
  • It demonstrates high stability under various environmental conditions.

Relevant analyses include X-ray diffraction for crystallinity assessment and Fourier-transform infrared spectroscopy for functional group identification .

Applications

Indium oxide has numerous scientific and industrial applications:

  1. Optoelectronics: Used as a transparent conducting oxide in displays, solar cells, and light-emitting diodes.
  2. Gas Sensors: Effective for detecting gases like ethanol or ammonia due to its sensitivity to changes in conductivity.
  3. Catalysis: Acts as a catalyst support material due to its high surface area and stability.
  4. Photocatalysis: Utilized in photocatalytic degradation processes for environmental remediation.

The versatility of indium oxide continues to be explored across various fields, highlighting its importance in modern technology and materials science .

Synthesis and Advanced Fabrication Techniques

Solution-Processed Synthesis: Sol-Gel and Hydrothermal Routes

Solution-based methods offer cost-effective, scalable routes for synthesizing doped and undoped In₂O₃ nanomaterials with tunable properties. The sol-gel technique enables precise stoichiometric control through molecular-level mixing. Pure In₂O₃ nanoparticles are synthesized by precipitating indium hydroxide from indium nitrate hydrate (In(NO₃)₃) solution (0.4 M) using ammonia, followed by calcination at 500°C. This produces body-centered cubic (BCC) In₂O₃ nanoparticles with crystallite sizes of ~22 nm. Zinc doping introduces significant structural modifications: Incorporation of 2-6 at% Zn²⁺ reduces crystallite size from 22 nm (undoped) to 14 nm (6 at% Zn) due to lattice strain from ionic radius mismatch (Zn²⁺: 0.74 Å vs. In³⁺: 0.80 Å). This size reduction correlates with increased specific surface area, enhancing gas-sensing performance [3].

Alternative sol-gel approaches use indium acetate dissolved in diethylene glycol with nitric acid catalyst, followed by thermal treatment (180°C for 5 hours) and annealing (500°C for 1 hour) to produce nanocrystalline yellow powders [6].

Hydrothermal synthesis facilitates morphology control through solution chemistry manipulation. For NiO-In₂O₃ composites, hydrothermal treatment at 180°C for 12 hours enables nickel ion incorporation into the In₂O₃ lattice. This contrasts with impregnation methods that produce amorphous NiO nanoparticles on In₂O₃ surfaces. Hydrothermal composites exhibit smaller crystallite sizes (30-35 nm versus 60 nm for impregnated samples) and higher electrical resistance due to efficient charge carrier separation at heterojunctions. These structural differences significantly enhance hydrogen gas sensing response compared to impregnated composites [4].

Table 2: Solution-Processed In₂O₃ Nanomaterials and Properties

Synthesis MethodDopant/CompositeCrystallite SizeKey Property EnhancementApplication Performance
Sol-gel (nitrate route)Undoped22 nmBandgap: 3.6 eVBaseline H₂S sensing
Sol-gel (nitrate route)6 at% Zn14 nmReduced bandgap (3.55 eV)4.5x higher H₂S response vs. undoped
Hydrothermal3 wt% NiO30-35 nmIncreased electrical resistance2x higher H₂ response vs. impregnated composites
Impregnation3 wt% NiO60 nmModerate resistance increaseBaseline H₂ sensing

Atomic Layer Deposition (ALD) for Ultra-Thin In₂O₃ Nanostructures

Atomic layer deposition provides angstrom-level thickness control through self-limiting surface reactions, making it ideal for ultra-thin, conformal In₂O₃ films in nanoelectronics. The ALD process relies on sequential, saturative reactions between gaseous precursors and surface functional groups. Key process parameters include:

  • Precursor selection: Dictates growth kinetics and impurity profile
  • Temperature window: Must balance precursor reactivity with decomposition thresholds
  • Pulsing/purging times: Ensure complete precursor removal between cycles

Although specific In₂O₃ ALD precursors aren't detailed in the search results, the method's significance in microelectronics is established for depositing dielectric oxides and conductive layers. Plasma-enhanced ALD (PE-ALD) expands process capabilities by utilizing reactive radicals, enabling low-temperature (<150°C) growth of crystalline films. This approach facilitates nitrogen incorporation for In₂O₃xNy films or defect engineering through oxygen vacancy control. The self-limiting growth mechanism ensures exceptional conformality on high-aspect-ratio nanostructures, outperforming conventional CVD methods [8].

Plasma-Assisted Growth Mechanisms for Defect Engineering

Plasma-assisted techniques utilize reactive species to modify nucleation kinetics and defect structures, enabling precise control over In₂O₃ electronic properties. Nitrogen-plasma-assisted molecular beam epitaxy (PA-MBE) demonstrates how flux ratios determine growth modes and defect profiles. At Group III/V flux ratios <0.6, In₂O₃ grows as isolated nanocolumns. Near-stoichiometric conditions (III/V = 0.6-0.9) produce two-dimensional but nanoporous films with moderate dislocation densities. Metal-rich conditions (III/V = 1.1) yield continuous, low-porosity films but introduce threading dislocations (~10⁹ cm⁻²) that degrade photoluminescence efficiency despite improving electrical conductivity [9].

Hydrogen-induced defect engineering critically modifies In₂O₃ catalytic performance. During CO₂ hydrogenation, H₂ exposure creates oxygen vacancies (VO) and hydroxylated surfaces. In-situ studies reveal:

  • Initial 10 hours: Gradual increase in CO₂ conversion with decreasing methanol selectivity
  • 10-20 hours: Activity stabilization through VO formation and nanoparticle sintering
  • Surface hydroxylation: Lowers activation barriers for CO₂ dissociation but promotes reverse water-gas shift (RWGS) side reaction

Density functional theory (DFT) calculations confirm that oxygen-deficient surfaces enhance CO₂ conversion rates but favor CO production over methanol. Surfaces with ~25% VO coverage exhibit optimal balance between activity and methanol selectivity [7].

Table 3: Plasma and Reactive Environment Effects on In₂O₃ Properties

Growth/Processing MethodKey ParametersStructural FeaturesElectronic/Optical Effects
Nitrogen PA-MBEIII/V ratio: <0.63D nanocolumnsHigh carrier concentration (5×10¹⁸ cm⁻³)
Nitrogen PA-MBEIII/V ratio: 0.6-0.92D nanoporous layersDislocation-mediated PL quenching
Nitrogen PA-MBEIII/V ratio: ~1.1Continuous filmsIR absorption edge at 1.65 μm
H₂ plasma treatment10-20 hour inductionOxygen vacancies & surface hydroxylationEnhanced CO₂ conversion; reduced CH₃OH selectivity
Plasma-enhanced ALDLow-temperature radicalsUltra-thin conformal filmsSubstrate-dependent conductivity

Plasma-enhanced chemical vapor deposition (PE-CVD) of In₂O₃-Ga₂O₃ composites creates bipolar charge transport channels. Segregated δ-Ga₂O₃ regions act as charge generation centers under UV illumination, while the In₂O₃ matrix facilitates carrier transport. This synergistic effect produces extraordinary photoresponse: external quantum efficiency reaches 380,000% and responsivity hits 660 A/W at 214 nm under 1 kV/cm bias field. The photogain mechanism involves impact ionization within oxygen-deficient (InxGa1-x)2O2.4 interfacial regions [2].

Properties

CAS Number

12672-71-8

Product Name

Indium oxide

IUPAC Name

indium(3+);oxygen(2-)

Molecular Formula

In2O3

Molecular Weight

277.63 g/mol

InChI

InChI=1S/2In.3O/q2*+3;3*-2

InChI Key

PJXISJQVUVHSOJ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]

Canonical SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]

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